molecular formula C9H9ClO2S B14359836 3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide CAS No. 93905-72-7

3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide

Katalognummer: B14359836
CAS-Nummer: 93905-72-7
Molekulargewicht: 216.68 g/mol
InChI-Schlüssel: ZGZAUUWRSQUDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide is a complex organic compound with a unique structure that includes a benzothiophene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, including the formation of the benzothiophene core and subsequent chlorination and oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3a,4,7,7a-tetrahydro-4,7-methanoindene
  • 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
  • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-

Uniqueness

3-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-1-benzothiophene 1,1-dioxide is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

93905-72-7

Molekularformel

C9H9ClO2S

Molekulargewicht

216.68 g/mol

IUPAC-Name

5-chloro-3λ6-thiatricyclo[5.2.1.02,6]deca-4,8-diene 3,3-dioxide

InChI

InChI=1S/C9H9ClO2S/c10-7-4-13(11,12)9-6-2-1-5(3-6)8(7)9/h1-2,4-6,8-9H,3H2

InChI-Schlüssel

ZGZAUUWRSQUDCT-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C3C2C(=CS3(=O)=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.